molecular formula C8H5F4NO2 B1409579 Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate CAS No. 1227594-82-2

Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate

Cat. No.: B1409579
CAS No.: 1227594-82-2
M. Wt: 223.12 g/mol
InChI Key: OHDCGRVVFKANGM-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate is a chemical compound belonging to the class of isonicotinic acid derivatives. It is characterized by the presence of both fluorine and trifluoromethyl groups, which contribute to its unique chemical properties. This compound is typically a white crystalline powder that is soluble in organic solvents and has a molecular weight of 223.12 g/mol .

Preparation Methods

The synthesis of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate involves several steps. One common synthetic route includes the reaction of 3-fluoroisonicotinic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound .

Chemical Reactions Analysis

Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. This can lead to various pharmacological effects, including anti-inflammatory and anti-cancer activities .

Comparison with Similar Compounds

Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate can be compared with other similar compounds such as:

  • Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate
  • Methyl 4-(trifluoromethyl)nicotinate
  • Methyl 2-propyl-6-(trifluoromethyl)nicotinate

These compounds share similar structural features but differ in the position of the fluorine and trifluoromethyl groups, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 3-fluoro-2-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c1-15-7(14)4-2-3-13-6(5(4)9)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDCGRVVFKANGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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